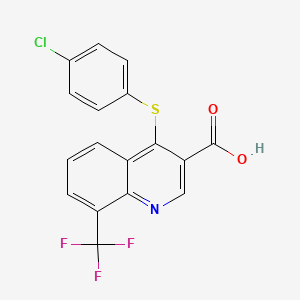
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is an organic compound characterized by a unique structure combining elements of quinoline, oxadiazole, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Quinoline Derivative Preparation: : Synthesis starts with the formation of the quinoline derivative through cyclization reactions involving suitable precursors, often under acidic or basic conditions.
Oxadiazole Ring Formation: : The 1,3,4-oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives, under dehydrating conditions.
Thioether Linkage Formation: : The final step involves coupling the quinoline derivative with the oxadiazole derivative through a thioether linkage, often using thiolating agents like thiourea under controlled temperatures.
Industrial Production Methods
While industrial production methods may vary, large-scale synthesis often focuses on optimizing yields and minimizing costs and environmental impact. Methods typically involve:
Batch Reactor Systems: : Used for precise control over reaction conditions.
Continuous Flow Reactors: : Offer efficiency and scalability in production.
化学反応の分析
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like potassium permanganate.
Reduction: : Employs agents such as sodium borohydride.
Substitution: : Can undergo nucleophilic substitutions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, often in acidic conditions.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products
Oxidation Products: : Often yield quinolone derivatives.
Reduction Products: : Typically yield dihydroquinoline derivatives.
Substitution Products: : Diverse, depending on the nucleophile used.
科学的研究の応用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds applications in:
Medicinal Chemistry: : Potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: : Used in the development of novel materials due to its unique chemical properties.
Molecular Biology: : Applications in the study of biological pathways and molecular interactions.
Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.
作用機序
The compound's mechanism of action involves:
Molecular Targets: : Interacts with specific enzymes and receptors in biological systems.
Pathways Involved: : Inhibition or activation of particular biochemical pathways, leading to observed effects like antimicrobial or anti-cancer activities.
類似化合物との比較
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Unique Characteristics
Structural Uniqueness: : Presence of the 3,4-dimethoxyphenyl group, which may confer unique chemical and biological properties.
Enhanced Activity: : Potentially higher efficacy in certain applications compared to similar compounds.
This compound embodies a fascinating intersection of organic chemistry and potential real-world applications, demonstrating the dynamic nature of modern chemical research.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-10-9-15(12-18(17)27-2)20-22-23-21(28-20)29-13-19(25)24-11-5-7-14-6-3-4-8-16(14)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZIRIFROQTDCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2404713.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)

![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)




![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)

